Metarrestin - 1443414-10-5

Metarrestin

Catalog Number: EVT-1711071
CAS Number: 1443414-10-5
Molecular Formula: C31H30N4O
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metarrestin (ML-246) is a first-in-class, orally bioavailable small molecule inhibitor specifically designed to target the perinucleolar compartment (PNC). [] The PNC is a subnuclear body found predominantly in highly malignant cancer cells and is strongly correlated with metastatic potential. [, ] Metarrestin is not naturally occurring and was discovered through high-throughput screening and subsequent chemical optimization efforts. [] Its primary role in scientific research is as a tool to study the role of the PNC in cancer progression and metastasis, and to explore its potential as a novel therapeutic target. [, ]

Plitidepsin

Compound Description: Plitidepsin is a cyclic depsipeptide, originally derived from a marine tunicate, exhibiting potent antitumor activity against various cancer cell lines. It disrupts protein synthesis through binding to the eukaryotic elongation factor 1A (eEF1A) and has been approved for treating multiple myeloma. []

Relevance: Plitidepsin, like Metarrestin, targets eEF1A, albeit through different mechanisms. While Metarrestin disrupts nucleolar structure and inhibits RNA polymerase I (Pol I) transcription by interacting with eEF1A2, Plitidepsin directly interferes with eEF1A's function in protein synthesis. [, ] Both compounds showcase the therapeutic potential of targeting eEF1A in cancer treatment, albeit through distinct mechanisms and targeting different aspects of its function.

Overview

Metarrestin is a novel small molecule that has emerged as a promising clinical candidate targeting metastatic cancer cells by disrupting the perinucleolar compartment, a unique subnuclear structure associated with cancer metastasis. This compound was developed through extensive screening and optimization processes aimed at identifying effective inhibitors of metastatic behaviors in cancer cells. Metarrestin has shown potential in preclinical studies, demonstrating the ability to inhibit invasion and block metastatic development in various cancer models without significant toxicity to normal tissues .

Source and Classification

Metarrestin was identified through a high-content screening of over 140,000 compounds aimed at targeting the perinucleolar compartment in metastatic prostate cancer cells. The compound was optimized from an initial hit that demonstrated significant efficacy in reducing the prevalence of perinucleolar compartments and inhibiting cancer cell invasion . It falls under the classification of anticancer agents, specifically designed to disrupt cellular structures that facilitate metastasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of metarrestin involved systematic medicinal chemistry approaches to optimize its structure-activity relationship. Initial compounds were screened for their ability to disassemble perinucleolar compartments, leading to the identification of metarrestin as a lead candidate. The synthetic pathway included modifications at various positions on the compound to enhance its potency and pharmacokinetic properties. Key synthetic steps included:

  • Optimization of N-substituents: The introduction of linear alkyl chains with functional groups such as hydroxy or amine at specific nitrogen positions significantly improved activity.
  • Conformational constraints: Incorporating cyclohexyl rings at strategic locations enhanced binding affinity and stability .
Molecular Structure Analysis

Structure and Data

Metarrestin's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound features:

  • A core structure that facilitates interaction with cellular components associated with the perinucleolar compartment.
  • Substituents that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Metarrestin's mechanism of action involves several critical reactions within cancer cells:

  • Disruption of the perinucleolar compartment: Metarrestin induces structural changes in nucleoli, leading to altered ribosomal biogenesis.
  • Inhibition of RNA polymerase I transcription: By interacting with translation elongation factors, metarrestin effectively reduces pre-rRNA synthesis, impacting protein synthesis pathways essential for cancer cell survival .

These reactions highlight metarrestin's role as an inhibitor of key processes that support tumor growth and metastasis.

Mechanism of Action

Process and Data

Metarrestin operates primarily by targeting the perinucleolar compartment within cancer cells, which is often associated with aggressive metastatic behavior. Its mechanism includes:

  • Disassembly of perinucleolar compartments: This disruption leads to reduced cellular proliferation and invasion capabilities.
  • Inhibition of transcriptional machinery: Metarrestin interferes with RNA polymerase I's ability to transcribe ribosomal DNA, thereby limiting the production of ribosomes necessary for protein synthesis .

Data from pharmacodynamic studies indicate that metarrestin significantly decreases levels of key RNA markers involved in ribosomal biogenesis, providing evidence for its effectiveness as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metarrestin exhibits several notable physical and chemical properties:

  • Solubility: Optimized for increased solubility in biological fluids, enhancing its bioavailability.
  • Stability: Demonstrates stability under various conditions, including freeze-thaw cycles, which is crucial for clinical applications .
  • Pharmacokinetics: Studies have shown favorable pharmacokinetic profiles in animal models, including acceptable absorption rates and half-lives suitable for therapeutic use .

These properties are essential for assessing metarrestin's viability as a therapeutic agent against metastatic cancers.

Applications

Scientific Uses

Metarrestin has significant potential applications in oncology research, particularly for:

  • Targeting metastatic tumors: Its ability to disrupt critical cellular structures makes it a candidate for treating advanced cancers where traditional therapies may fail.
  • Studying cellular mechanisms: Metarrestin serves as a valuable tool for investigating the roles of perinucleolar compartments in cancer biology and metastasis.

Properties

CAS Number

1443414-10-5

Product Name

Metarrestin

IUPAC Name

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol

Molecular Formula

C31H30N4O

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2

InChI Key

WSMXAUJFLWRPNT-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O

Synonyms

(trans-4-(7-benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-3-yl) cyclohexanol
metarrestin

Canonical SMILES

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.